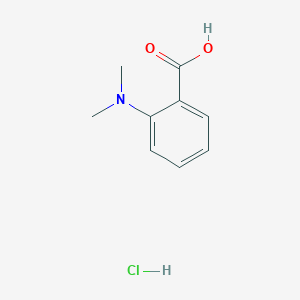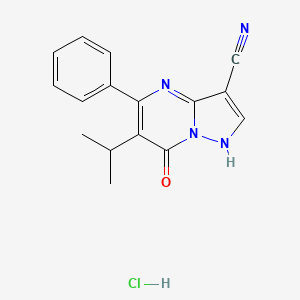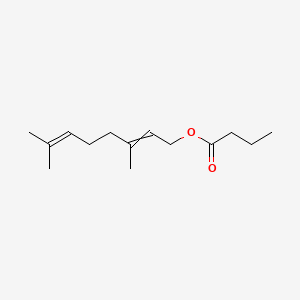
3,7-Dimethyl-2,6-octadienyl Butyrate
Descripción general
Descripción
3,7-Dimethyl-2,6-octadienyl Butyrate: is an organic compound with the molecular formula C14H24O2 . It is also known by other names such as Geranyl Butyrate and Geranyl Butanoate . This compound is a type of ester formed from the reaction between geraniol and butyric acid . It is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-2,6-octadienyl Butyrate typically involves the esterification of geraniol with butyric acid . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dimethyl-2,6-octadienyl Butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield and .
Oxidation: The compound can be oxidized to form and other oxidation products.
Reduction: Reduction reactions can convert the ester into geraniol and butanol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride .
Major Products Formed:
Hydrolysis: Geraniol and butyric acid.
Oxidation: Geranyl acetate and other oxidation products.
Reduction: Geraniol and butanol.
Aplicaciones Científicas De Investigación
Chemistry: 3,7-Dimethyl-2,6-octadienyl Butyrate is used as a starting material in the synthesis of various organic compounds. It is also employed in the study of esterification and hydrolysis reactions .
Biology: In biological research, this compound is used to study the metabolic pathways of esters and their role in cellular processes .
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects .
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-2,6-octadienyl Butyrate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release geraniol and butyric acid . Geraniol can then interact with cellular receptors and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- Geranyl Acetate
- Geranyl Propionate
- Neryl Butyrate
- Citronellyl Butyrate
Comparison: 3,7-Dimethyl-2,6-octadienyl Butyrate is unique due to its specific ester linkage and the presence of a butyrate group. Compared to similar compounds like Geranyl Acetate and Geranyl Propionate , it has a distinct aroma profile and different chemical reactivity. The presence of the butyrate group also imparts unique biological properties, making it valuable in various applications .
Propiedades
IUPAC Name |
3,7-dimethylocta-2,6-dienyl butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMYJPSRFZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047225 | |
| Record name | 3,7-Dimethylocta-2,6-dien-1-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173-82-2 | |
| Record name | 3,7-Dimethylocta-2,6-dien-1-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dimethyl-2,6-octadienyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


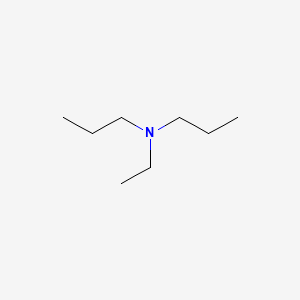
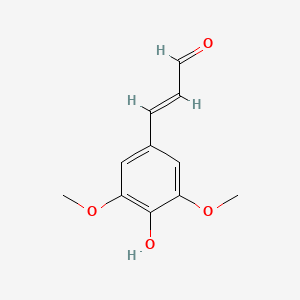
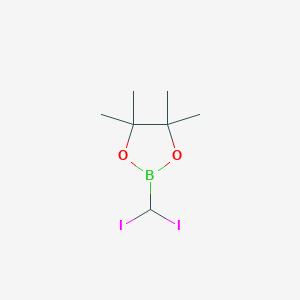
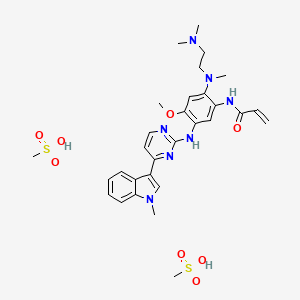

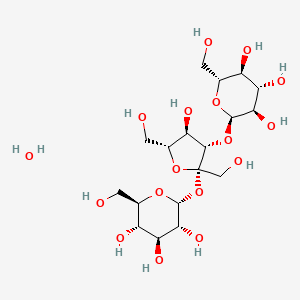
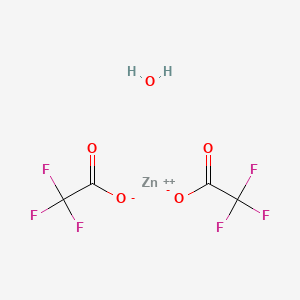
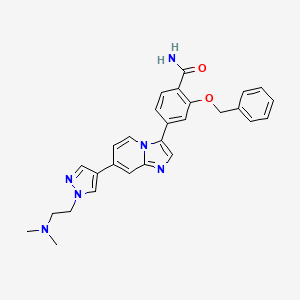
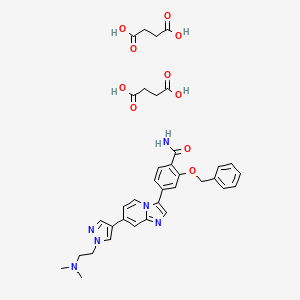
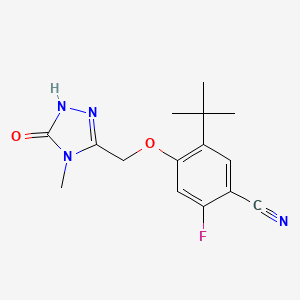
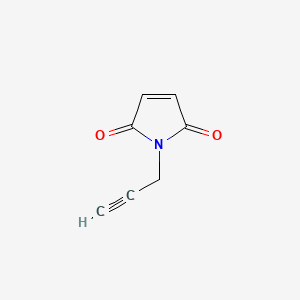
![tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3028460.png)
